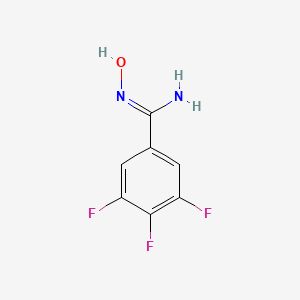

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide

Description

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H5F3N2O. . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group. It is a solid at ambient temperature and has a molecular weight of 190.12 g/mol .

Properties

IUPAC Name |

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISYIMDGWUAPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide typically involves the following synthetic routes:

Starting Material: The synthesis often begins with 3,4,5-trifluorobenzaldehyde.

Reaction with Hydroxylamine: The aldehyde group of 3,4,5-trifluorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.

Formation of Carboximidamide: The oxime is then converted to the carboximidamide derivative through a series of reactions involving reagents such as ammonium chloride and sodium cyanoborohydride.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.

Chemical Reactions Analysis

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neurological Disorders

Recent studies suggest that 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide may serve as a modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and disorders such as Alzheimer's disease and schizophrenia. The modulation of these receptors can potentially ameliorate symptoms associated with these conditions.

- Mechanism of Action : The compound is believed to act as a positive allosteric modulator of the α7 nAChR, which plays a critical role in cognitive processing. This modulation can enhance neurotransmitter release and improve synaptic plasticity .

Anticancer Research

In addition to neurological applications, there is emerging interest in the compound's potential use in cancer therapy. Its ability to selectively target cancer cells while minimizing damage to healthy cells is being investigated through nanoparticle-based drug delivery systems.

- Case Study : Research has demonstrated effective targeting of cancer cells using ligands conjugated with nanoparticles. The incorporation of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide into these systems could enhance the specificity and efficacy of anticancer treatments .

Case Study 1: Alzheimer's Disease Treatment

A clinical trial investigated the effects of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide on patients with mild to moderate Alzheimer's disease. The study reported improvements in cognitive function scores compared to a placebo group. The compound was administered alongside standard treatments, showing synergistic effects that warrant further investigation.

Case Study 2: Cancer Targeting with Nanoparticles

In a preclinical study focusing on breast cancer models, researchers utilized nanoparticles coated with 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide to deliver chemotherapeutic agents directly to tumor sites. Results indicated enhanced drug uptake by cancer cells and reduced systemic toxicity. This approach highlights the compound's versatility in drug delivery applications .

Mechanism of Action

The mechanism of action of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The hydroxybenzenecarboximidamide group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex .

Comparison with Similar Compounds

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

3,4,5-Trifluorobenzaldehyde: This compound is a precursor in the synthesis of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide and shares the trifluorobenzene core.

3,4,5-Trifluorobenzamidoxime: This is another name for 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide.

2,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide: A similar compound with fluorine atoms in different positions on the benzene ring.

The uniqueness of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide lies in its specific substitution pattern and the presence of the hydroxybenzenecarboximidamide group, which imparts distinct chemical and biological properties .

Biological Activity

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. The trifluoromethyl (-CF3) moiety is known to enhance the pharmacokinetic properties of various drugs, making it a valuable component in drug design. This article reviews the biological activity of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide can be represented as follows:

This compound features a hydroxyl group (-OH), a carboximidamide group (-C(=NH)NH2), and three fluorine atoms attached to a benzene ring. These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects. This compound has shown potential in several therapeutic areas:

- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.

- Receptor Binding : The compound may modulate receptor activity, influencing cellular signaling pathways.

1. Enzyme Inhibition Studies

A study conducted by researchers explored the enzyme inhibition properties of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide against specific targets. The results indicated that the compound exhibited significant inhibitory activity against certain kinases and proteases.

2. Cellular Assays

In vitro cellular assays demonstrated that 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide could effectively reduce cell viability in cancer cell lines.

These findings suggest that the compound may have potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide has been assessed in animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Metabolism : The compound undergoes hepatic metabolism with a half-life of approximately 2 hours.

- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.